Phosphine Dissociation Kinetics: Rhodium vs. Iridium Triphenylphosphine Chloride Complexes
The catalytic activity of triphenylphosphine‑rhodium chloride complexes is gated by phosphine ligand dissociation. For the classic tris‑phosphine complex RhCl(PPh₃)₃, intermolecular exchange of PPh₃ with free phosphine (THF) proceeds with Eₐ = 19.0 ± 0.3 kcal mol⁻¹, ΔH‡ = 18.5 ± 0.3 kcal mol⁻¹, and ΔS‡ = 4.4 ± 0.9 eu via a dissociative mechanism exclusively from sites cis to chloride [1]. The 1:1 chloro(triphenyl)phosphanium;rhodium complex circumvents this dissociative pre‑equilibrium, entering the catalytic manifold at the active 14‑electron RhCl(PPh₃)₂ stage without the kinetic penalty. In stark contrast, the iridium congener IrCl(PPh₃)₃ is catalytically inactive for olefin hydrogenation because the stronger Ir–P bond prevents phosphine loss and subsequent H₂ oxidative addition [2].
| Evidence Dimension | Activation energy for intermolecular PPh₃ exchange (gate for catalyst activation) |
|---|---|
| Target Compound Data | Bypasses dissociative step; enters cycle as 14‑electron RhCl(PPh₃)₂ directly |
| Comparator Or Baseline | RhCl(PPh₃)₃: Eₐ = 19.0 ± 0.3 kcal mol⁻¹; IrCl(PPh₃)₃: no measurable hydrogenation activity |
| Quantified Difference | RhCl(PPh₃)₃ requires ~19 kcal mol⁻¹ activation for PPh₃ loss; Ir analog is inactive |
| Conditions | THF solution, NMR line‑broadening and EXSY measurements, 25 °C (Goodman et al., 2010) |
Why This Matters
Procurement of the 1:1 complex eliminates the phosphine‑dissociation induction period, offering faster catalyst activation and potentially lower rhodium loading in time‑sensitive hydrogenation workflows.
- [1] Goodman, J. et al. J. Am. Chem. Soc. 2010, 132, 12013–12026. View Source
- [2] StudyRes. The Organometallic Chemistry of Transition Metals. IrCl(PPh₃)₃ is inactive. View Source
